

Protocol for the Extraction of Nanangenine B from Aspergillus nanangensis Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nanangenine B**

Cat. No.: **B2499757**

[Get Quote](#)

Application Note

This document provides a detailed protocol for the extraction, purification, and quantification of **Nanangenine B**, a bioactive drimane sesquiterpenoid, from solid cultures of the fungus *Aspergillus nanangensis*. **Nanangenine B** has demonstrated cytotoxic activity against NS-1 mouse myeloma cells and antibacterial effects against *Bacillus subtilis*.^[1] This protocol is intended for researchers in natural product chemistry, mycology, and drug discovery.

The methodology herein is based on the procedures outlined by Lacey et al. (2019) in their discovery of the nanangenine family of compounds. The process involves the solid-phase fermentation of *Aspergillus nanangensis* on a rice medium, followed by solvent extraction and a multi-step chromatographic purification process. This protocol provides a reproducible method to obtain **Nanangenine B** for further biological and chemical studies.

Experimental Protocols

Fungal Cultivation

This phase describes the preparation of the fungal culture for metabolite production.

- Organism: *Aspergillus nanangensis*
- Culture Medium: The fungus is cultivated on a solid rice medium to promote the production of nanangenines.

- Procedure:

- To 100 g of rice in a suitable culture vessel (e.g., 500 mL Erlenmeyer flask), add 100 mL of deionized water.
- Autoclave the rice medium to ensure sterility.
- Inoculate the sterile rice with a spore suspension or mycelial plugs of *Aspergillus nanangensis*.
- Incubate the culture at 30°C for 14 days in a static incubator.

Extraction of Crude Metabolites

This section details the initial solvent extraction of the fungal culture to obtain a crude extract containing **Nanangenine B**.

- Solvent: Ethyl acetate is used to extract the secondary metabolites from the fungal biomass and rice medium.
- Procedure:
 - After the incubation period, macerate the entire solid culture (fungal biomass and rice).
 - Submerge the macerated culture in 1 L of ethyl acetate.
 - Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.
 - Filter the mixture to separate the solvent from the solid residue.
 - Concentrate the ethyl acetate filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

Chromatographic Purification of Nanangenine B

A multi-step chromatographic process is employed to isolate **Nanangenine B** from the crude extract.

Step 3.1: Flash Chromatography on Silica Gel

- Stationary Phase: Silica gel
- Mobile Phase: A step gradient of dichloromethane and methanol.
- Procedure:
 - Dissolve the crude extract in a minimal amount of dichloromethane.
 - Apply the dissolved extract to a silica gel column.
 - Elute the column with a step gradient of increasing polarity, starting with 100% dichloromethane and gradually introducing methanol.
 - Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing **Nanangenine B**.
 - Combine the **Nanangenine B**-rich fractions and concentrate.

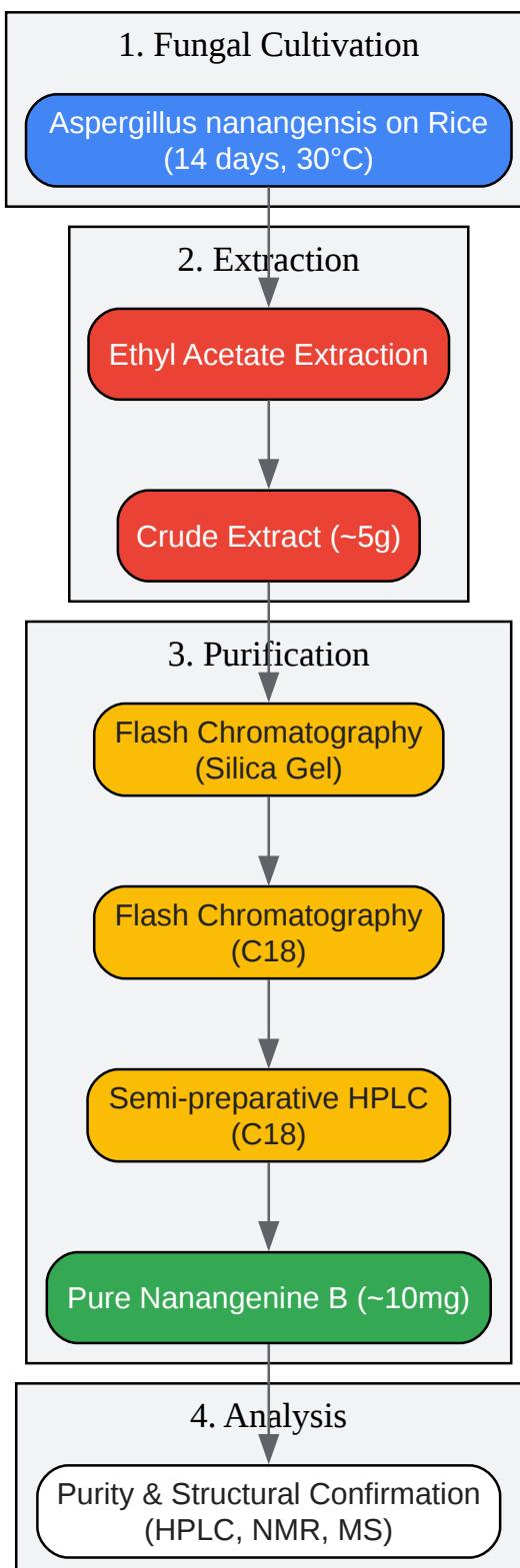
Step 3.2: Flash Chromatography on Octadecylsilica (C18)

- Stationary Phase: Octadecylsilica (C18)
- Mobile Phase: A step gradient of acetonitrile and water.
- Procedure:
 - Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of the initial mobile phase.
 - Apply the sample to a C18 column.
 - Elute with a step gradient, starting with a higher water content and increasing the concentration of acetonitrile.
 - Collect and analyze fractions to locate those containing **Nanangenine B**.
 - Pool the relevant fractions and remove the solvent.

Step 3.3: Semi-preparative High-Performance Liquid Chromatography (HPLC)

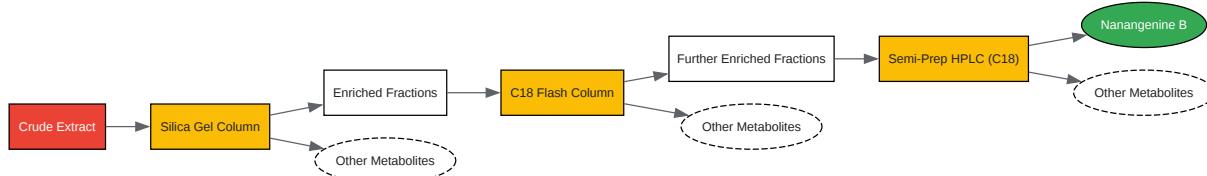
- Stationary Phase: C18 HPLC column
- Mobile Phase: An isocratic or gradient system of acetonitrile and water. The precise conditions may require optimization based on the purity of the sample after flash chromatography. A typical starting point could be a 60:40 mixture of acetonitrile and water.
- Procedure:
 - Dissolve the further purified sample in the mobile phase.
 - Inject the sample onto a semi-preparative C18 HPLC column.
 - Elute with the optimized mobile phase.
 - Monitor the elution profile using a UV detector (e.g., at 210 nm).
 - Collect the peak corresponding to **Nanangenine B**.
 - Remove the solvent to obtain pure **Nanangenine B**.

Purity Assessment and Quantification


Analytical techniques should be used to confirm the purity and quantify the yield of the isolated **Nanangenine B**.

- High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction on an analytical HPLC system to assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the isolated compound by ^1H and ^{13}C NMR.
- Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition of **Nanangenine B**.

Data Presentation


Parameter	Value	Reference
Fungal Strain	Aspergillus nanangensis	Lacey et al., 2019
Cultivation Medium	Rice (100 g) and Water (100 mL)	Lacey et al., 2019
Incubation Time	14 days	Lacey et al., 2019
Incubation Temperature	30°C	Lacey et al., 2019
Extraction Solvent	Ethyl Acetate (1 L)	Lacey et al., 2019
Crude Extract Yield	~5 g from 100 g of rice culture	Lacey et al., 2019
Final Yield of Nanangenine B	~10 mg from 5 g of crude extract	Lacey et al., 2019
Molecular Formula	C ₂₁ H ₃₂ O ₆	[1]
Molecular Weight	380.5 g/mol	[1]
CAS Number	1609469-72-8	[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Nanangenie B** extraction.

[Click to download full resolution via product page](#)

Caption: Chromatographic purification steps for **Nanangenie B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purification [chem.rochester.edu]
- To cite this document: BenchChem. [Protocol for the Extraction of Nanangenie B from *Aspergillus nanangensis* Culture]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2499757#protocol-for-extraction-of-nanangenie-b-from-fungal-culture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com